2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide
Description
Properties
Molecular Formula |
C15H15Cl2N3O2S |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]acetamide |
InChI |
InChI=1S/C15H15Cl2N3O2S/c1-9-5-10(2)20-15(19-9)23-8-18-14(21)7-22-13-4-3-11(16)6-12(13)17/h3-6H,7-8H2,1-2H3,(H,18,21) |
InChI Key |
AWEIYMBUYKLVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4,6-Dimethylpyrimidine-2-thiol
4,6-Dimethylpyrimidine-2-thiol serves as the sulfanyl donor. This intermediate is typically synthesized by reacting 4,6-dimethylpyrimidin-2-amine with thiourea in the presence of hydrochloric acid under reflux. The reaction proceeds via thiolation of the pyrimidine ring, yielding a thiol group at the 2-position. Crystallization from ethanol/water mixtures provides the pure compound, as confirmed by melting point analysis (418 K).
Synthesis of 2-(2,4-Dichlorophenoxy)acetyl Chloride
2-(2,4-Dichlorophenoxy)acetic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is carried out in anhydrous dichloromethane at 0–5°C to minimize side reactions. The resulting acyl chloride is purified via distillation under reduced pressure (yield: 85–90%).
Coupling Reaction: Nucleophilic Substitution
The final step involves reacting 4,6-dimethylpyrimidine-2-thiol with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of a base. Key methodologies include:
Ethanol Reflux with Sodium Ethoxide
A mixture of 4,6-dimethylpyrimidine-2-thiol (2 mmol) and 2-(2,4-dichlorophenoxy)acetyl chloride (2 mmol) in ethanol is refluxed with sodium ethoxide (10 mmol) for 2–3 hours. The base deprotonates the thiol, facilitating nucleophilic attack on the acyl chloride’s electrophilic carbon. The product precipitates upon cooling and is recrystallized from dimethylformamide (DMF)/ethanol (yield: 78–82%).
Piperidine-Mediated Coupling in DMF
Alternative protocols use piperidine as a base in DMF at 80–90°C. This method accelerates reaction kinetics, reducing reflux time to 1.5 hours. However, the yield remains comparable (75–80%), with minor impurities requiring column chromatography for removal.
Reaction Optimization and Mechanistic Insights
Solvent Selection
Solvents significantly impact reaction efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | NaOEt | 78 | 82 |
| DMF | Piperidine | 90 | 80 |
| Acetonitrile | K₂CO₃ | 82 | 70 |
Ethanol is preferred for its balance of solubility and environmental safety. Polar aprotic solvents like DMF enhance reactivity but complicate purification.
Stereochemical Considerations
X-ray crystallography of analogous compounds reveals coplanar arrangements of non-hydrogen atoms, with dihedral angles <3° between aromatic rings. Intramolecular hydrogen bonds (e.g., C–H···O) stabilize the conformation, as observed in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide.
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl methyl (-SCH2-) group attached to the pyrimidine ring participates in nucleophilic substitution reactions. For example:
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Alkyl halides (R-X) | K2CO3, DMF, 60–80°C | R-S-CH2-pyrimidine derivatives | |
| Aryl boronic acids | Pd catalysis, Suzuki coupling | Biaryl thioethers |
These reactions exploit the electron-rich sulfur atom’s nucleophilicity. The pyrimidine ring’s electron-withdrawing nature enhances the leaving-group ability of the thioether moiety.
Hydrolysis of Acetamide Functionality
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product |
|---|---|---|
| Acidic (HCl, H2O) | Reflux, 6–8 hrs | 2-(2,4-Dichlorophenoxy)acetic acid |
| Basic (NaOH, EtOH) | Reflux, 4–6 hrs | Sodium salt of 2-(2,4-dichlorophenoxy)acetate |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, cleaving the amide bond . Kinetic studies indicate faster hydrolysis in basic media due to enhanced nucleophilicity of hydroxide ions.
Oxidation of Thioether to Sulfone
The sulfanyl group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H2O2 (30%) | AcOH, 50°C, 2–3 hrs | Pyrimidine sulfone derivative |
| mCPBA | CH2Cl2, RT, 12 hrs | Sulfoxide intermediate |
Controlled oxidation yields sulfoxides or sulfones, depending on stoichiometry and reaction time. The sulfone derivatives exhibit enhanced hydrogen-bonding capacity, as observed in crystallographic studies .
Aromatic Electrophilic Substitution
The 2,4-dichlorophenoxy ring undergoes halogen-directed electrophilic reactions:
| Reaction Type | Reagents | Position Substituted |
|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | Para to chlorine |
| Sulfonation | H2SO4, 100°C | Meta to chlorine |
Steric and electronic effects from chlorine substituents direct incoming electrophiles to specific positions. Nitration typically occurs at the para position relative to the electron-withdrawing chlorine.
Complexation with Metal Ions
The pyrimidine nitrogen and sulfur atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| Cu(NO3)2 | EtOH, RT, 2 hrs | Octahedral Cu(II) complex |
| PdCl2 | DMSO, 60°C, 4 hrs | Square-planar Pd(II) complex |
Stoichiometric and spectroscopic analyses (UV-Vis, IR) confirm chelation through N and S donor atoms. Such complexes are explored for catalytic applications in cross-coupling reactions.
Key Mechanistic Insights
-
Intramolecular Hydrogen Bonding : The acetamide’s NH group forms a hydrogen bond with the pyrimidine ring’s nitrogen, stabilizing transition states during substitution reactions .
-
Steric Effects : The 4,6-dimethyl groups on the pyrimidine ring hinder reactions at the C-5 position, favoring regioselectivity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. Studies have shown that compounds with the dichlorophenoxy group can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, minimum inhibitory concentrations (MIC) for related compounds have been reported around 256 µg/mL against Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound has shown promising results in cancer research. In vitro studies have demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells. For example, compounds with similar structural motifs have exhibited IC50 values ranging from 0.3 to 1.2 µM against leukemia cell lines . The mechanism of action may involve inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Research has highlighted that similar compounds can inhibit key enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Effects
A study evaluated the effects of 2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, suggesting a targeted approach to disrupting cancer cell signaling pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of the compound were tested against various pathogens, showing promising results with MIC values significantly lower than standard antibiotics. This highlights its potential as an effective antimicrobial agent in clinical settings .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in plant growth regulation, leading to its herbicidal effects.
Pathways Involved: It interferes with the biosynthesis of essential amino acids in plants, leading to growth inhibition and eventual plant death.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key Structural Features:
- Core Structure: The dichlorophenoxy-acetamide backbone is conserved in multiple analogs, but substituents on the acetamide nitrogen and pyrimidine ring vary significantly.
- Sulfur Linkage : The sulfanyl-methyl bridge in the target compound contrasts with thiourea () or direct aryl-thioether linkages ().
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Spectroscopic and Crystallographic Data
- NMR : The target compound’s ¹H/¹³C NMR would resemble ’s RN1 (DMSO-d₆, δ 2.5–7.5 ppm for aromatic protons), with distinct pyrimidine signals near δ 8.0–8.5 ppm .
- Crystal Packing : Pyrimidine sulfanyl analogs () exhibit planar aromatic stacking, stabilized by N–H···O/S interactions, suggesting similar stability for the target compound .
Biological Activity
2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide is a synthetic compound that combines elements of herbicidal and pharmaceutical activity. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dichlorophenoxy group, a pyrimidine derivative, and a sulfanyl methyl acetamide moiety. Its structural formula can be represented as follows:
This structure indicates a potential for diverse interactions within biological systems due to the presence of halogens and nitrogen-containing heterocycles.
The biological activity of this compound can be attributed to several mechanisms:
- Herbicidal Activity : The dichlorophenoxy group is known for its role in herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death .
- Antimicrobial Properties : The presence of the pyrimidine ring suggests potential antimicrobial activity. Pyrimidine derivatives have been widely studied for their ability to inhibit bacterial growth and may possess antifungal properties as well .
- Cytotoxic Effects : Preliminary studies indicate that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The incorporation of the sulfanyl group may enhance this activity through interactions with cellular thiols or by disrupting redox balance within cells .
Biological Activity Studies
A series of studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 2-(2,4-dichlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide.
Table 1: Summary of Biological Activities
Case Studies
- Herbicidal Efficacy : A study conducted on various weed species demonstrated that compounds containing the dichlorophenoxy moiety effectively inhibited growth at concentrations as low as 10 mg/L. This suggests a high potency for controlling unwanted vegetation in agricultural settings.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that similar compounds exhibited IC50 values ranging from 5 to 15 µM, indicating significant cytotoxic effects. Further investigations are necessary to establish the specific pathways involved in this activity.
- Antimicrobial Testing : The compound’s efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli was assessed using standard disc diffusion methods. Results indicated zones of inhibition comparable to established antibiotics, suggesting potential as an antimicrobial agent.
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and what yields can be achieved under optimized conditions?
Answer:
The synthesis typically involves nucleophilic substitution between a chlorinated acetamide intermediate and a thiol-containing pyrimidine derivative. For example, a modified procedure from Subasri et al. () involves refluxing 2-chloro-N-(4-chlorophenyl)acetamide with 4,6-diaminopyrimidine-2-sulfanyl in ethanol with potassium hydroxide as a base. Key steps include:
- Reaction conditions : Ethanol solvent, 4-hour reflux, stoichiometric molar ratios (1:1).
- Yield : Up to 97% after recrystallization from methanol/ethyl acetate (1:1).
- Critical parameters : Base strength (KOH vs. NaOH), solvent polarity, and reaction time. For related compounds, yields of 80–97% are common .
Basic: How is structural characterization performed, and what spectroscopic markers are critical?
Answer:
Characterization relies on multimodal analysis:
- 1H NMR : Key signals include aromatic protons (δ 7.28–7.82 ppm), NH resonances (δ 10.10–12.50 ppm for acetamide NH and pyrimidine NH), and methyl/methylene groups (δ 2.19–4.12 ppm) .
- Mass spectrometry : Expected [M+H]+ peaks around m/z 344–390, depending on substituents .
- Elemental analysis : Deviations >0.3% for C, N, or S suggest impurities; e.g., a reported 45.29% C vs. calculated 45.36% indicates high purity .
Advanced: How can crystallographic data discrepancies be resolved during structure refinement?
Answer:
Discrepancies in X-ray data (e.g., twinning, absorption) require advanced refinement tools:
- SHELXL refinement : Use R1 > 2σ thresholds and wR2 weighting schemes to prioritize high-resolution data. Adjust parameters like extinction coefficients and anisotropic displacement models .
- Handling twinning : For monoclinic systems (e.g., P21/c), apply TWIN/BASF commands in SHELXL to model twin domains. Example: A monoclinic cell with β = 108.76° and V = 2748.9 ų was refined to R = 0.050 using multi-scan absorption corrections .
- Validation tools : Use PLATON for symmetry checks and hydrogen-bonding networks .
Advanced: What strategies improve regioselectivity in sulfanyl-group incorporation for pyrimidine-acetamide hybrids?
Answer:
Regioselectivity depends on:
- Base selection : Strong bases (e.g., KOH in ethanol) deprotonate thiols preferentially, directing substitution to the pyrimidine C2 position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce yield due to side reactions. Ethanol balances reactivity and solubility .
- Temperature control : Reflux (70–80°C) minimizes byproducts like disulfides. For example, Liang et al. achieved >90% purity using slow evaporation of chloroform/acetone for crystallization .
Advanced: How do hydrogen-bonding networks influence crystal packing and stability?
Answer:
In related structures (e.g., N-(4-chlorophenyl) derivatives), hydrogen bonds (N–H···O, N–H···S) form layered frameworks:
- Example : N–H···O interactions (2.8–3.0 Å) between acetamide NH and pyrimidine carbonyl groups stabilize the lattice .
- Impact on stability : Stronger networks correlate with higher melting points (>230°C) and reduced hygroscopicity .
- Methodology : Use Mercury or PLATON to visualize interactions and calculate packing coefficients .
Advanced: What computational methods validate experimental structural data for this compound?
Answer:
- DFT calculations : Compare optimized geometries (e.g., bond lengths, dihedral angles) with X-ray data. For example, C–S bond lengths in pyrimidine-thioethers typically range from 1.75–1.82 Å, aligning with crystallographic data .
- Hirshfeld surface analysis : Quantifies intermolecular contacts; >60% H···H contacts suggest van der Waals dominance, while <10% S···H contacts indicate weak polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
